Isooxypeucedanin

5α-reductase inhibition androgen receptor signaling negative control

Validating 5α-reductase type I target specificity requires a structurally matched negative control-Isooxypeucedanin is completely inactive in this assay while sharing the furanocoumarin scaffold with potent analogs like osthenol. • 5α-Reductase Neg. Control: Inactive in LNCaP cell assays; confirms target engagement specificity vs. off-target scaffold effects. • C-5 SAR Probe: Inactive in MES seizure model vs. C-8 analogs (e.g., imperatorin); defines substitution requirements for anticonvulsant activity. • Lower Cytotoxicity: IC50 91.5 µM (SK-Hep-1), ~2.8-fold less potent than oxypeucedanin, minimizing confounding effects in anti-inflammatory or neuroprotective studies.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 5058-15-1
Cat. No. B192035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsooxypeucedanin
CAS5058-15-1
Synonymsisooxypeucedanin
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCC(C)C(=O)COC1=C2C=CC(=O)OC2=CC3=C1C=CO3
InChIInChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,9H,8H2,1-2H3
InChIKeyUSLPJJIUMAKBIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isooxypeucedanin (CAS 5058-15-1): A Differentiated Linear Furanocoumarin for Targeted Biological Research


Isooxypeucedanin (CAS 5058-15-1) is a linear furanocoumarin (psoralen derivative) isolated from various Apiaceae family plants, including *Angelica dahurica* and *Angelica koreana* . As a secondary metabolite, its biological profile is distinct from its structural analogs, characterized by a specific pattern of activity and inactivity across various pharmacological targets. It is recognized as a GABA level enhancer and an antioxidant, but critically, it has been shown to be inactive in 5α-reductase type I inhibition assays, a key differentiator from other active coumarins from the same source [1][2]. This selective activity profile makes it a valuable tool compound for target validation and for studying structure-activity relationships (SAR) within the furanocoumarin class.

Procurement Risk: Why Isooxypeucedanin Cannot Be Interchanged with Generic Furanocoumarins Like Oxypeucedanin or Imperatorin


The simple substitution of Isooxypeucedanin with more common or structurally similar furanocoumarins such as oxypeucedanin, imperatorin, or bergapten introduces significant and quantifiable experimental risk. Comparative data from multiple models demonstrate that even minor structural variations within this class result in divergent, and sometimes completely opposite, biological activities. For instance, while imperatorin and xanthotoxin are potent anticonvulsants, oxypeucedanin is inactive, highlighting that substitution pattern (C-5 vs. C-8) is a critical determinant of function [1]. Furthermore, Isooxypeucedanin is uniquely inactive against the 5α-reductase target, while other coumarins from the same plant source are highly potent, making it a critical negative control for this pathway [2]. Assuming functional equivalence without these specific data points can lead to invalid experimental results, wasted resources, and flawed conclusions in drug discovery and pharmacological research.

Quantitative Differentiation Guide for Isooxypeucedanin Procurement


Isooxypeucedanin's Unique Inactivity in 5α-Reductase Type I Assay: A Critical Negative Control

In a direct comparative study on 5α-reductase type I inhibition in LNCaP cells, Isooxypeucedanin was isolated alongside other coumarins but was found to be completely inactive in the assay system. This contrasts sharply with the highly potent activity of osthenol (IC50 = 0.1 µg/mL) and bisabolangelone (IC50 = 11.6 µg/mL) isolated from the same plant source, *Angelica koreana* [1]. This lack of activity provides researchers with a structurally related, but functionally silent, negative control for studies involving this endocrine target.

5α-reductase inhibition androgen receptor signaling negative control LNCaP cells

Weaker Antiproliferative Activity of Isooxypeucedanin Compared to Key Analogs in Cancer Cell Lines

Comparative studies on human cancer cell lines show that Isooxypeucedanin possesses quantifiably weaker antiproliferative activity than its close structural analog, oxypeucedanin. In a side-by-side assessment, Isooxypeucedanin exhibited an IC50 value of 91.5 µM, making it approximately 2.8 times less potent than oxypeucedanin (IC50 = 32.4 µM) . This lower potency is a key differentiator for studies requiring a less cytotoxic furanocoumarin.

antiproliferative cytotoxicity cancer research SK-Hep-1 cells

Isooxypeucedanin as a Differentiated Modulator of Hepatic Drug Metabolism

Isooxypeucedanin, along with several other furanocoumarins (isoimperatorin, imperatorin, bergapten, oxypeucedanin), was identified as a modifier of drug metabolism from *Angelica koreana* roots . In an *in vivo* mouse model, these compounds exhibited a biphasic effect on hexobarbital metabolism, causing an initial inhibition in the first phase, followed by an acceleration in the second phase . While all five compounds shared this class effect, their individual potencies and specific interactions with CYP isoforms are likely to differ, positioning Isooxypeucedanin as a distinct tool for studying herb-drug interactions and metabolic enzyme modulation.

drug metabolism cytochrome P450 hexobarbital pharmacokinetics

Isooxypeucedanin: A Structurally Related Negative Control for Anticonvulsant Studies

A comparative study on anticonvulsant activity in a mouse maximal electroshock (MES) seizure model revealed a clear structure-activity relationship. The study demonstrated that 300 mg/kg of imperatorin and xanthotoxin (C-8 substituted psoralen derivatives) exerted strong anticonvulsant activity, while the same dose of bergapten and oxypeucedanin (C-5 substituted derivatives, like Isooxypeucedanin) produced no anticonvulsant activity [1]. As a C-5 substituted derivative, Isooxypeucedanin is predicted to share this lack of activity, making it a valuable, structurally similar negative control for research on C-8 substituted anticonvulsant furanocoumarins.

anticonvulsant epilepsy GABA MES test

Optimal Research Applications for Isooxypeucedanin Based on Verified Differentiation


Use as a Specific Negative Control in 5α-Reductase Type I Inhibition Assays

Procure Isooxypeucedanin as a critical, structurally related negative control when studying 5α-reductase type I inhibition in LNCaP cells or similar models. As it was found to be completely inactive in this assay, it serves as a benchmark to validate the specificity of active compounds like osthenol or bisabolangelone isolated from the same natural source [1]. This is essential for confirming that observed effects are due to target engagement rather than off-target or non-specific cellular effects of the furanocoumarin scaffold.

Structure-Activity Relationship (SAR) Studies for Anticonvulsant Drug Discovery

Use Isooxypeucedanin to probe the SAR of anticonvulsant furanocoumarins. Its C-5 substitution pattern is associated with a lack of activity in the maximal electroshock (MES) seizure model, while C-8 substituted analogs like imperatorin are potent anticonvulsants [1]. It is an ideal negative control compound for confirming the necessity of the C-8 substitution for anticonvulsant activity in *in vivo* studies.

Investigating Drug Metabolism and Herb-Drug Interactions (HDI)

Select Isooxypeucedanin for studies focused on the modulation of hepatic drug-metabolizing enzymes. It has been explicitly identified as one of several coumarins from *Angelica koreana* that alter the rate of hexobarbital metabolism, demonstrating a biphasic effect *in vivo* [1]. This makes it a valuable reference compound for ADME-Tox studies, particularly those aimed at predicting and mitigating risks associated with herb-drug interactions.

Differentiating Cytotoxicity Profiles in Cancer Cell Line Screening

Choose Isooxypeucedanin when a furanocoumarin with lower intrinsic cytotoxicity is required. In side-by-side comparisons, it is approximately 2.8-fold less potent than oxypeucedanin against SK-Hep-1 hepatoma cells (IC50 = 91.5 µM vs. 32.4 µM) [1]. This property is valuable for studies investigating other biological effects (e.g., anti-inflammatory, neuroprotective) where high cytotoxicity from a more potent analog would confound the experimental results.

Technical Documentation Hub

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